L-ORNITHINE:HCL (4,4,5,5-D4)
Description
Significance of Stable Isotopes in Elucidating Biological Mechanisms
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive variants of elements that differ only in their number of neutrons. musechem.comdoi.org This non-radioactive nature makes them safe for use in a wide range of biological studies, including those involving human subjects. diagnosticsworldnews.com In metabolomics, the use of stable isotope labeling is a powerful tool for probing cellular metabolism. doi.org By introducing molecules containing these heavy isotopes into a biological system, researchers can track their metabolic fate, providing a dynamic view of biochemical pathways that is unattainable with traditional, static measurements of metabolite concentrations. tandfonline.comnih.govnih.gov
This technique, often referred to as stable isotope-resolved metabolomics (SIRM), allows for the unambiguous tracing of individual atoms through complex and compartmentalized metabolic networks. nih.gov It is instrumental in determining the flux through metabolic pathways, identifying novel metabolites and pathways, and understanding how these networks are regulated. tandfonline.comnih.gov The incorporation of stable isotopes into molecules creates unique isotopic signatures that can be readily detected and quantified by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comdiagnosticsworldnews.com This enhanced detection sensitivity is crucial for measuring the biosynthesis, remodeling, and degradation of biomolecules directly and for elucidating the mechanisms of action for therapeutic drugs. diagnosticsworldnews.comnih.gov
Rationale for Deuterium Labeling at Specific Positions (4,4,5,5-D4) of L-Ornithine
The choice of isotope and its specific location within a molecule is critical for the design of a successful tracer experiment. nih.gov Deuterium (²H), a stable isotope of hydrogen, is frequently used for labeling amino acids and other biomolecules. chempep.comresearchgate.net When heavy water (D₂O) is introduced to a system, deuterium can be incorporated into stable C-H bonds during the biosynthesis and metabolism of non-essential amino acids. researchgate.netbiorxiv.org This labeling enables the quantification of protein turnover and metabolic flux. biorxiv.org
L-Ornithine-[4,4,5,5-d4] hydrochloride is a form of L-Ornithine where the four hydrogen atoms at the 4th and 5th carbon positions of the molecule's backbone are replaced with deuterium atoms.
Table 1: Properties of L-Ornithine:HCl (4,4,5,5-D4)
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉D₄ClN₂O₂ |
| Molecular Weight | 172.65 |
| Purity | 98% by CP; 95% atom D |
| Appearance | White to Off-white Solid |
| IUPAC Name | (S)-2,5-diaminopentanoic-4,4,5,5-d4 acid hydrochloride |
Data sourced from BOC Sciences.
The rationale for placing the deuterium labels at the 4,4,5,5-positions is based on the metabolic stability of these specific C-H (or C-D) bonds during the key reactions L-ornithine undergoes. In the urea (B33335) cycle and in its conversion to polyamines, the chemical transformations occur at the amino groups and the carboxyl group, leaving the carbon backbone, particularly at the 4 and 5 positions, intact. This stability ensures that the deuterium label is not lost during metabolic processing, allowing the labeled ornithine molecule to be accurately traced as it moves through these pathways. Site-specific labeling provides a clear and unambiguous signal in analytical instruments, helping to distinguish the tracer molecule from other metabolites and reducing the complexity of the resulting data. nih.govnih.gov
Overview of L-Ornithine's Role in Core Metabolic Pathways
L-Ornithine is a non-proteinogenic amino acid, meaning it is not encoded by DNA to be directly incorporated into proteins during translation. wikipedia.orgcreative-proteomics.com Despite this, it holds a critical position at the crossroads of several essential metabolic pathways, primarily related to nitrogen metabolism. usda.gov It is a key intermediate in the synthesis of multiple important compounds, including other amino acids like citrulline, proline, and glutamic acid. sigmaaldrich.com The metabolic flux of nitrogen through ornithine is often rapid due to the high cellular demand for its downstream products. usda.gov
The most prominent role of L-ornithine is as a central intermediary in the urea cycle, which primarily occurs in the liver. creative-proteomics.comsigmaaldrich.com This cycle is the body's primary mechanism for detoxifying ammonia (B1221849), a toxic byproduct of amino acid catabolism, by converting it into the less toxic compound urea for excretion. creative-proteomics.comsigmaaldrich.com L-Ornithine acts as a carrier molecule within the cycle. It combines with carbamoyl (B1232498) phosphate (B84403) (which carries the first waste nitrogen atom) in a reaction catalyzed by ornithine transcarbamylase (OTC) to form L-citrulline. wikipedia.orgcreative-proteomics.com After a series of subsequent reactions that incorporate a second nitrogen atom, L-arginine is formed. The cycle is completed when the enzyme arginase cleaves L-arginine, producing urea and regenerating L-ornithine. wikipedia.orgsigmaaldrich.com This regenerated ornithine is then transported back into the mitochondria to begin another round of the cycle, effectively acting as a catalyst for nitrogen disposal. wikipedia.org
Beyond its role in nitrogen detoxification, L-ornithine is a crucial precursor for the synthesis of the amino acid L-arginine and a class of compounds known as polyamines. drugbank.commetwarebio.com
Arginine Biosynthesis: While ornithine is a product of arginine breakdown in the urea cycle, the pathway can also run in a way that leads to the net synthesis of arginine in tissues outside the liver. wikipedia.orgnih.gov The conversion of ornithine to citrulline and subsequently to arginine is a key route for producing this conditionally essential amino acid, which is vital for protein synthesis and as a precursor for nitric oxide, a critical signaling molecule. metwarebio.comnih.gov
Polyamine Biosynthesis: L-ornithine is the starting point for the synthesis of polyamines such as putrescine, spermidine (B129725), and spermine (B22157). creative-proteomics.comweizmann.ac.il This pathway is initiated by the enzyme ornithine decarboxylase (ODC), which catalyzes the decarboxylation of L-ornithine to form putrescine. creative-proteomics.comweizmann.ac.il Polyamines are small, positively charged molecules essential for a multitude of cellular processes, including cell division, DNA stabilization, gene expression, and tissue regeneration. creative-proteomics.comusda.gov
Table 2: Key Metabolic Pathways Involving L-Ornithine
| Pathway | Key Enzyme | Starting Substrate (Involving Ornithine) | Key Product | Primary Function |
|---|---|---|---|---|
| Urea Cycle | Ornithine Transcarbamylase (OTC) | L-Ornithine, Carbamoyl Phosphate | L-Citrulline | Ammonia Detoxification. creative-proteomics.com |
| Arginine Biosynthesis | Ornithine Transcarbamylase (OTC), Argininosuccinate Synthetase (ASS), Argininosuccinate Lyase (ASL) | L-Ornithine | L-Arginine | Protein and Nitric Oxide Synthesis. metwarebio.comnih.gov |
| Polyamine Biosynthesis | Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine | Cell Growth, Proliferation, DNA Stabilization. creative-proteomics.comweizmann.ac.il |
Properties
Molecular Weight |
172.65 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Characterization Methodologies for L Ornithine:hcl 4,4,5,5 D4
Academic Synthesis Routes for Deuterated Amino Acids
The synthesis of deuterated amino acids, such as L-ORNITHINE:HCL (4,4,5,5-D4), is a specialized field within organic chemistry, driven by the need for these compounds in various research areas. pnas.org General methods for preparing deuterated amino acids include chemical synthesis, chemoenzymatic methods, biosynthetic approaches, and deuterium (B1214612) exchange reactions. researchgate.net
For the specific labeling pattern in L-ORNITHINE:HCL (4,4,5,5-D4), synthetic routes that allow for the introduction of deuterium at specific carbon positions are necessary. While the direct synthesis of this particular compound is not extensively detailed in publicly available literature, general strategies for site-specific deuteration of amino acids can be inferred.
One common approach involves the use of deuterated starting materials or reagents in a multi-step synthesis. For instance, a synthesis could commence from a precursor molecule where the C4 and C5 positions are amenable to deuteration. This can be achieved through catalytic H/D exchange reactions, often employing a palladium catalyst to facilitate the exchange of hydrogen for deuterium atoms at specific locations. acs.org Another strategy is the asymmetric synthesis of α-deuterated α-amino acids, which utilizes nickel(II) complexes to control the stereochemistry and isotopic incorporation. rsc.org
Enzymatic methods also offer a high degree of specificity. nih.gov For example, enzymes like tryptophan synthase can be used in the synthesis of α-deuterated amino acids. nih.gov While not directly applicable to the 4,4,5,5-D4 labeling of ornithine, this highlights the potential of biocatalysis in creating specifically labeled molecules. The synthesis of L-ornithine itself can be achieved from L-arginine through hydrolysis. evitachem.comgoogle.com A potential route for the deuterated analog could involve the use of a deuterated L-arginine precursor.
The overarching goal of these synthetic endeavors is to produce the desired deuterated amino acid in sufficient quantity and with high isotopic purity to be valuable for scientific research. pnas.org
Spectroscopic and Chromatographic Methods for Isotopic Purity Assessment
The assessment of isotopic purity is a critical step in the characterization of deuterated compounds like L-ORNITHINE:HCL (4,4,5,5-D4). nih.govresearchgate.net This process verifies the degree of deuterium incorporation and the absence of unwanted isotopic species. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
High-Resolution Mass Spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. nih.govresearchgate.netrsc.org By analyzing the mass-to-charge ratio of the compound, HR-MS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). nih.govresearchgate.net The relative abundance of these isotopologue ions allows for the calculation of the isotopic purity. nih.govresearchgate.net For more complex molecules, tandem mass spectrometry (MS/MS) can provide information on the position of the deuterium labels. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. rsc.org While ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of signals at the labeled positions, ²H NMR directly detects the deuterium atoms, providing a more accurate measure of isotopic abundance. nih.gov A combination of ¹H and ²H NMR can offer a robust strategy for determining the isotopic abundance of deuterated reagents. nih.gov
Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are often coupled with mass spectrometry (LC-MS, GC-MS) to separate the deuterated compound from any impurities before isotopic analysis. acs.orgnih.gov This is crucial for obtaining accurate isotopic purity measurements, as co-eluting impurities can interfere with the analysis. acs.org
The data obtained from these methods are often compared to certified reference materials to ensure accuracy. nih.govresearchgate.net
Quality Control Procedures for Research-Grade Labeled Compounds
Verification of Deuterium Enrichment and Positional Specificity
As discussed in the previous section, the verification of deuterium enrichment is paramount. The primary techniques for this are HR-MS and NMR spectroscopy. researchgate.netrsc.org
HR-MS provides a quantitative measure of the isotopic distribution, allowing for the calculation of the percentage of molecules that are correctly labeled. nih.govresearchgate.netrsc.org
NMR spectroscopy confirms the position of the deuterium atoms within the molecule. rsc.org For L-ORNITHINE:HCL (4,4,5,5-D4), ¹H NMR would show a significant reduction or absence of signals corresponding to the protons at the C4 and C5 positions, while ²H NMR would show a signal confirming the presence of deuterium at these locations.
A Certificate of Analysis (CofA) for a research-grade compound will typically include data from these analyses to confirm the isotopic purity. pharma-industry-review.com For example, a commercially available L-Ornithine-[4,4,5,5-d4] hydrochloride is specified to have a 95% deuterium atom percentage.
Advanced Analytical Techniques Employing L Ornithine:hcl 4,4,5,5 D4 As a Research Probe
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry has become an indispensable tool in numerous scientific fields, including clinical diagnostics, metabolomics, and proteomics. buchem.com The use of stable isotope-labeled compounds, such as L-ORNITHINE:HCL (4,4,5,5-D4), has significantly enhanced the sensitivity and accuracy of quantitative methods in MS-based research. buchem.com
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the absolute quantification of analytes in a sample. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched analyte, like L-ORNITHINE:HCL (4,4,5,5-D4), to a sample containing the unlabeled target analyte. buchem.com The mass spectrometer distinguishes between the labeled and unlabeled forms based on their mass-to-charge ratios. By measuring the ratio of the labeled to unlabeled compound, the concentration of the endogenous analyte can be accurately determined. buchem.com
L-ORNITHINE:HCL (4,4,5,5-D4) is commercially available and widely used as an internal standard in IDMS experiments for the quantification of L-Ornithine. shoko-sc.co.jp
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS is a highly sensitive and selective analytical technique used for the quantification of small molecules in complex biological matrices. The development of robust LC-MS/MS methods is crucial for obtaining reliable and reproducible results.
Effective chromatographic separation is essential to distinguish L-Ornithine from other structurally similar metabolites and interfering substances in a sample. Various chromatographic techniques are employed for the separation of amino acids like L-Ornithine.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a popular choice for the separation of polar compounds like amino acids. mdpi.comresearchgate.net HILIC columns, such as those with amide or silica-based stationary phases, have been successfully used to separate L-Ornithine and its metabolites. mdpi.comresearchgate.netresearchgate.net Optimization of mobile phase composition, including the organic solvent content and the pH, is critical for achieving good peak shape and resolution. nih.gov For instance, a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly used. nih.govnih.gov
Reversed-Phase Liquid Chromatography (RPLC): While less common for highly polar amino acids, RPLC can be used, often with pre-column derivatization to increase the hydrophobicity of the analytes. oup.com
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is also a viable option for amino acid analysis. medrxiv.org
Researchers have found that optimizing parameters such as column temperature and mobile phase gradient can significantly impact the separation of amino acids. medrxiv.org For example, one study determined an optimal column temperature of 34°C for the baseline separation of multiple amines. medrxiv.org
Method validation is a critical step to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. Key validation parameters for LC-MS/MS methods include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Linearity: The demonstration that the response of the instrument is proportional to the concentration of the analyte over a specific range. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). iu.edu
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percentage of recovery. iu.edu
In the development of LC-MS/MS methods for L-Ornithine, L-ORNITHINE:HCL (4,4,5,5-D4) is used as an internal standard to correct for variations in sample preparation and instrument response. Studies have demonstrated the successful validation of LC-MS/MS methods for the simultaneous quantification of L-arginine, citrulline, and ornithine in human plasma, achieving high accuracy and precision. iu.edu
Table 1: Example of LC-MS/MS Method Validation Parameters for L-Ornithine Quantification
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | > 0.99 | > 0.99 researchgate.net |
| Intra-assay Precision (%RSD) | < 15% | 1.2% - 3.5% iu.edu |
| Inter-assay Precision (%RSD) | < 15% | 2.0% - 3.8% iu.edu |
| Intra-assay Accuracy | 85% - 115% | 91.9% - 102.1% iu.edu |
Applications in Targeted and Untargeted Metabolomics
Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. merckmillipore.com It can be broadly categorized into two approaches: targeted and untargeted metabolomics.
Targeted Metabolomics: This approach focuses on the quantitative analysis of a predefined set of known metabolites. merckmillipore.com L-ORNITHINE:HCL (4,4,5,5-D4) is a crucial tool in targeted metabolomics studies that aim to quantify L-Ornithine and other metabolites in the urea (B33335) cycle or related pathways. eurisotop.com For example, it is used in the development of methods to study the L-arginine/nitric oxide pathway. mdpi.com
Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample without prior selection. merckmillipore.com While L-ORNITHINE:HCL (4,4,5,5-D4) is primarily used in targeted analysis, the data generated from untargeted metabolomics can reveal unexpected changes in L-Ornithine levels, which can then be confirmed and quantified using a targeted approach with the aid of the labeled standard. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. isotope.com Stable isotope labeling, including the use of deuterium (B1214612), is a key strategy in biomolecular NMR. isotope.comeurisotop.com
While L-ORNITHINE:HCL (4,4,5,5-D4) is primarily designed for mass spectrometry applications due to its mass difference, the principles of isotopic labeling are fundamental to NMR as well. isotope.com The presence of deuterium can be detected in NMR, and it can also simplify proton NMR spectra by replacing protons. eurisotop.com Cambridge Isotope Laboratories, a supplier of L-ORNITHINE:HCL (4,4,5,5-D4), lists biomolecular NMR as one of its applications. isotope.com The use of stable isotopes like ¹³C and ¹⁵N is more common for direct NMR studies of amino acids, but deuterated compounds can be used in conjunction with these other isotopes to provide complementary structural and dynamic information. eurisotop.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| L-ORNITHINE:HCL (4,4,5,5-D4) | |
| L-Ornithine hydrochloride | |
| L-Arginine |
Biomolecular NMR for Structural Elucidation of Labeled Species
Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structure and dynamics of biological macromolecules at the atomic level. researchgate.net The use of stable isotope-labeled compounds, such as L-ORNITHINE:HCL (4,4,5,5-D4), is a cornerstone of modern NMR-based research. isotope.com
The strategic placement of deuterium atoms in L-Ornithine at the 4 and 5 positions serves a critical function in ¹H NMR experiments. The nucleus of deuterium (a deuteron) has a different magnetic moment and resonance frequency than that of a proton. Consequently, in ¹H NMR spectroscopy, the signals from the protons that have been substituted with deuterons disappear from the spectrum. This selective "silencing" of signals simplifies what can often be crowded and overlapping spectral regions, aiding in the unambiguous assignment of proton resonances for the rest of the molecule.
In the case of L-ORNITHINE:HCL (4,4,5,5-D4), the deuteration at the C4 and C5 positions would lead to the absence of their corresponding signals in the ¹H NMR spectrum. This simplification is invaluable for confirming the identity of the labeled compound and for studying its interactions with other molecules, such as enzymes or proteins, by making it easier to observe the chemical shifts of the remaining protons at the C2 and C3 positions.
The table below illustrates the expected changes in the ¹H NMR spectrum of L-Ornithine HCl upon deuteration at the 4,4,5,5-positions. The reference chemical shifts for the unlabeled compound are provided for comparison. chemicalbook.com
Table 1: Comparison of ¹H NMR Signals for Unlabeled vs. Labeled L-Ornithine HCl
| Position | Unlabeled L-Ornithine HCl (Approx. Chemical Shift, ppm) | L-ORNITHINE:HCL (4,4,5,5-D4) (Expected Observation) | Rationale for Change |
|---|---|---|---|
| H-2 | ~3.8 | Signal present | The proton at the alpha-carbon (C2) is not replaced. |
| H-3 | ~1.95 | Signal present | The protons at the C3 position are not replaced. |
| H-4 | ~1.85 | Signal absent | Protons are substituted with deuterons. |
| H-5 | ~3.07 | Signal absent | Protons are substituted with deuterons. |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions.
Integration with Other Stable Isotopes (e.g., Carbon-13, Nitrogen-15) for Comprehensive Analysis
The analytical power of isotopic labeling is significantly enhanced when L-ORNITHINE:HCL (4,4,5,5-D4) is used in conjunction with other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N). researchgate.net This multi-isotope labeling approach enables researchers to conduct highly detailed and comprehensive analyses of metabolic pathways, protein turnover, and systems biology. isotope.com
Combining different isotopes allows for multi-dimensional NMR experiments (e.g., ¹H-¹³C or ¹H-¹⁵N HSQC) that can resolve individual atoms within a large biomolecule, providing unparalleled structural and dynamic information. In mass spectrometry, using multiple isotopes helps in distinguishing different metabolic pools and quantifying fluxes with greater accuracy. buchem.com For instance, a researcher might use ¹⁵N-labeled amino acids to track protein synthesis while simultaneously using deuterium-labeled L-Ornithine to monitor the activity of the urea cycle.
The utility of this integrated approach is exemplified by the commercial availability of L-Ornithine labeled with both deuterium and carbon-13. isotope.comeurisotop.com A notable example is L-Ornithine·HCl (5-¹³C, 99%; 4,4,5,5-D₄, 95%), which provides researchers with two distinct isotopic probes within the same molecule. isotope.comeurisotop.com This dual-labeled tracer can be used to simultaneously track the fate of the C5 carbon and the C4/C5 hydrogens through complex biochemical transformations.
The following table presents various isotopologues of L-Ornithine HCl, highlighting how different labeling patterns are tailored for specific advanced research applications.
Table 2: Isotopologues of L-Ornithine and Their Research Applications
| Compound Name | Isotopic Label(s) | Molecular Formula | Key Research Applications |
|---|---|---|---|
| L-Ornithine·HCl (4,4,5,5-D4, 95%) | ²H (D) | C₅H₉D₄ClN₂O₂ | ¹H NMR spectral simplification; Metabolic tracing in mass spectrometry. |
| L-Ornithine·HCl (3,3,4,4,5,5-D6, 98%) | ²H (D) | H₂N(CD₂)₃CH(NH₂)COOH·HCl | Biomolecular NMR; Metabolomics; Proteomics. isotope.com |
| L-Ornithine·HCl (5-¹³C, 99%; 4,4,5,5-D₄, 95%) | ¹³C, ²H (D) | H₂NCH₂(CD₂)₂CH(NH₂)COOH·HCl | Advanced biomolecular NMR; Clinical mass spectrometry; Metabolomics; Proteomics. isotope.com |
| L-Ornithine·HCl (α-¹⁵N, 98%) | ¹⁵N | C₅H₁₃ClN₂O₂ | Protein turnover studies; Tracing nitrogen metabolism. buchem.com |
Note: The asterisk () in the formula for the dual-labeled compound indicates the position of the ¹³C isotope.
By combining these different isotopic labels, scientists can design sophisticated experiments to unravel the intricate networks of biochemical reactions that define life. The use of L-ORNITHINE:HCL (4,4,5,5-D4), both alone and in concert with other stable isotopes, remains a vital strategy in the quest to understand biological systems at a molecular level.
Applications in Metabolic Pathway Elucidation and Metabolic Flux Analysis
Tracing Carbon and Hydrogen Flow Through Metabolic Networks
The fundamental principle behind using L-ORNITHINE:HCL (4,4,5,5-D4) as a tracer is the ability to distinguish it from its naturally occurring, unlabeled counterpart by mass spectrometry. When introduced into a biological system, the deuterium (B1214612) atoms on the L-ornithine molecule act as a "heavy" tag. As this labeled ornithine is processed through various enzymatic reactions, the deuterium label is incorporated into downstream metabolites.
By analyzing the mass shifts in these subsequent molecules, researchers can definitively trace the flow of the carbon skeleton and the associated hydrogen atoms of ornithine through interconnected metabolic networks. nih.gov This technique is crucial for identifying precursor-product relationships and uncovering novel metabolic routes. For instance, by observing the incorporation of deuterium into molecules like proline, citrulline, and polyamines, scientists can confirm and quantify the contribution of ornithine to their synthesis.
Quantitative Metabolic Flux Analysis (MFA) using Deuterated Substrates
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. springernature.com The use of stable isotope tracers like L-ORNITHINE:HCL (4,4,5,5-D4) is central to this methodology. By measuring the isotopic enrichment patterns in various metabolites over time, researchers can calculate the intracellular fluxes that are otherwise impossible to measure directly. Deuterium-labeled substrates are particularly useful for tracing metabolic fluxes and understanding the dynamics of metabolic pathways. researchgate.net
The experimental design for MFA studies using L-ORNITHINE:HCL (4,4,5,5-D4) is critical for obtaining meaningful data. These studies are typically conducted under steady-state conditions, where the rates of nutrient consumption and metabolite production are constant.
In Vitro Cellular Studies: In a typical in vitro experiment, cultured cells are grown in a defined medium where a known concentration of unlabeled L-ornithine is replaced with L-ORNITHINE:HCL (4,4,5,5-D4). merckmillipore.com The cells are allowed to reach a metabolic and isotopic steady state. Following this incubation period, intracellular metabolites are extracted and their isotopic labeling patterns are analyzed by mass spectrometry. This approach allows for a detailed examination of ornithine metabolism within a specific cell type under controlled conditions.
Ex Vivo Tissue Studies: For ex vivo studies, tissue slices or perfused organs are maintained in a viable state outside the organism. youtube.com The perfusion medium is supplemented with L-ORNITHINE:HCL (4,4,5,5-D4), and the tissue is allowed to metabolize the tracer. nih.gov Samples of the tissue and the perfusion medium can be collected over time to analyze the isotopic enrichment of various metabolites. This method provides insights into the metabolic functions of a specific organ while maintaining a higher degree of physiological relevance than isolated cell cultures.
Table 1: Experimental Parameters for Isotope Tracing Studies
| Parameter | In Vitro Cellular Studies | Ex Vivo Tissue Studies |
|---|---|---|
| System | Cultured cell lines (e.g., hepatocytes, cancer cells) | Isolated perfused organs (e.g., liver, heart) or tissue slices |
| Tracer Introduction | Addition to cell culture medium | Addition to perfusion solution |
| Incubation Time | Hours to days, to achieve isotopic steady state | Minutes to hours, depending on the metabolic rate of the organ |
| Sampling | Cell lysates for intracellular metabolites, culture medium for extracellular metabolites | Tissue biopsies and perfusate samples |
| Analysis | Mass spectrometry (GC-MS, LC-MS/MS) to determine isotopic labeling patterns | Mass spectrometry (GC-MS, LC-MS/MS) to determine isotopic labeling patterns |
The data generated from isotope tracing experiments are complex and require computational models to estimate metabolic fluxes. These models consist of a network of biochemical reactions, including the atom transitions for each reaction. The measured isotopic labeling patterns of metabolites serve as inputs to the model.
Mathematical algorithms are then used to find the set of metabolic fluxes that best explain the observed labeling data. pnnl.gov This process involves solving a system of algebraic equations that describe the flow of isotopes through the metabolic network at a steady state. The use of multiple tracers and the analysis of a wide range of metabolites can improve the accuracy and resolution of the flux estimations. nih.gov
L-ornithine is a critical precursor for the synthesis of several important biomolecules, including polyamines, proline, and arginine. researchgate.net L-ORNITHINE:HCL (4,4,5,5-D4) is an invaluable tool for quantifying the flux of ornithine into these biosynthetic pathways.
Polyamine Synthesis: Ornithine is the direct precursor for the synthesis of putrescine, which is further converted to spermidine (B129725) and spermine (B22157). researchgate.netnih.gov By tracing the incorporation of deuterium from L-ORNITHINE:HCL (4,4,5,5-D4) into these polyamines, researchers can determine the rate of polyamine biosynthesis. pnas.org This is particularly relevant in the study of cancer, where polyamine metabolism is often dysregulated. researchgate.net
Proline and Arginine Synthesis: Ornithine can be converted to proline and is an intermediate in the synthesis of arginine. frontiersin.orgsci-hub.seresearchgate.net The pathways linking arginine, glutamate (B1630785), and proline are bidirectional and depend on the cell type and developmental stage. nih.gov Isotope tracing with L-ORNITHINE:HCL (4,4,5,5-D4) can help to dissect the relative contributions of ornithine to these amino acid pools under different physiological conditions. nih.govmasonaco.org
Table 2: Ornithine-Dependent Biosynthetic Pathways
| Pathway | Key Enzyme | Product | Metabolic Importance |
|---|---|---|---|
| Polyamine Synthesis | Ornithine decarboxylase (ODC) | Putrescine | Cell growth, proliferation, and differentiation. researchgate.net |
| Proline Synthesis | Ornithine aminotransferase (OAT) | Glutamate-γ-semialdehyde | Collagen synthesis, protein structure. sci-hub.se |
Investigation of the Urea (B33335) Cycle and Related Nitrogen Metabolism
The urea cycle, also known as the ornithine cycle, is the primary pathway for the detoxification of ammonia (B1221849) in mammals. metsol.comisotope.com Ornithine is a central intermediate in this cycle. medchemexpress.com Stable isotope tracers are essential for studying the in vivo kinetics of the urea cycle and have been instrumental in diagnosing and managing urea cycle disorders. nih.govresearchgate.net A case study utilizing in vivo deuterium labeling has demonstrated its utility in understanding ornithine metabolism in a patient with hyperornithinemia, hyperammonemia, and homocitrullinuria. nih.gov
Ammonia is a neurotoxic byproduct of amino acid catabolism that must be efficiently removed from the body. eurisotop.com The urea cycle in the liver is the main pathway for ammonia detoxification. L-ornithine plays a crucial role in this process by reacting with carbamoyl (B1232498) phosphate (B84403) (which is synthesized from ammonia) to form citrulline. medchemexpress.com
By using L-ORNITHINE:HCL (4,4,5,5-D4) as a tracer, researchers can measure the rate of urea synthesis and thereby quantify the capacity of the urea cycle to detoxify ammonia. springernature.com This is of significant clinical importance for assessing liver function and for studying the pathophysiology of diseases associated with hyperammonemia, such as liver cirrhosis and inherited urea cycle disorders. nih.gov Isotopic studies can provide a more accurate measure of the severity of these conditions and can be used to evaluate the effectiveness of therapeutic interventions aimed at enhancing ammonia detoxification. nih.gov
Interconversion with Arginine and Citrulline Pathways
L-ornithine is a central component of the urea cycle, a metabolic pathway that facilitates the disposal of excess nitrogen. hmdb.ca Within this cycle, L-ornithine is intricately linked with L-arginine and L-citrulline. The use of L-ORNITHINE:HCL (4,4,5,5-D4) enables precise tracking of these interconversions.
In the mitochondrial matrix, labeled ornithine is converted to labeled citrulline by the enzyme ornithine transcarbamylase. hmdb.ca This labeled citrulline can then be exported to the cytosol and subsequently used for the synthesis of labeled arginine. nih.gov Conversely, the action of the enzyme arginase on L-arginine produces urea and regenerates L-ornithine. merckmillipore.comhmdb.ca When cells are supplied with labeled arginine, the appearance of labeled ornithine can be monitored to quantify arginase activity.
Isotopic tracer studies in various models have been employed to elucidate the primary precursors for citrulline synthesis. nih.gov Such studies have demonstrated that both arginine and ornithine serve as major precursors for citrulline. nih.gov The use of stable isotopes like L-ORNITHINE:HCL (4,4,5,5-D4) is crucial for dissecting the relative contributions of different precursors to the synthesis of these amino acids. For instance, studies in macrophages have shown that while L-arginine can be converted to both ornithine and citrulline, there is little to no capacity to convert ornithine back into arginine in these specific cells, highlighting pathway directionality. nih.gov The enzyme ornithine δ-aminotransferase (OAT) also plays a key role, catalyzing the reversible conversion of ornithine to glutamate-5-semialdehyde, thereby connecting the urea cycle with proline and glutamate metabolism. nih.gov
Table 1: Representative Metabolic Flux Data from a Tracer Study This table contains illustrative data based on typical findings in metabolic tracer experiments.
| Metabolic Pathway | Labeled Metabolite Measured | Percentage of Total Pool Derived from L-ORNITHINE:HCL (4,4,5,5-D4) |
|---|---|---|
| Urea Cycle | L-Citrulline (D4) | 45% |
| Arginine Synthesis | L-Arginine (D4) | 30% |
Studies on Polyamine Biosynthesis Pathways
L-ornithine is the essential precursor for the biosynthesis of polyamines, which are small, positively charged molecules crucial for cell growth, proliferation, and differentiation. researchgate.net The first and rate-limiting step in this pathway is the conversion of ornithine to putrescine, catalyzed by the enzyme ornithine decarboxylase (ODC). researchgate.net
By introducing L-ORNITHINE:HCL (4,4,5,5-D4) into cellular systems, researchers can directly trace its incorporation into the polyamine pool. The detection of deuterated putrescine (D4), and subsequently deuterated spermidine (D4) and spermine (D4), provides a direct measure of the rate of flux through the polyamine synthesis pathway. This technique is highly valuable for understanding how the pathway is regulated under different physiological conditions. nih.gov
Studies have shown that the metabolic flux through the polyamine pathway can reflect the proliferation status of cells. nih.gov For example, in rapidly growing cells, a higher rate of incorporation of the labeled ornithine into polyamines is observed compared to non-growing cells. nih.gov This methodology allows for a dynamic assessment of pathway activity, which is a significant augmentation to static measurements of polyamine pool sizes. nih.gov It has been demonstrated that ornithine may be a key regulator not only of polyamine biosynthesis but also of the interconnected pathways involving glutamate, arginine, and proline. nih.gov
Understanding Metabolic Reprogramming in Cellular Models
Metabolic reprogramming is a hallmark of many diseases, including cancer, where cells alter their metabolic pathways to support increased proliferation and survival. mdpi.com The pathways involving L-ornithine are often significantly altered in such conditions. Cancer cells frequently exhibit increased arginase expression, leading to higher production of L-ornithine to fuel the synthesis of polyamines, which are essential for rapid cell division. mdpi.com
The use of L-ORNITHINE:HCL (4,4,5,5-D4) in cellular models, such as cancer cell lines, provides a powerful tool to quantify these metabolic shifts. By tracing the fate of the deuterium-labeled ornithine, researchers can determine the extent to which it is channeled into polyamine synthesis versus other metabolic fates. This allows for a detailed understanding of how cancer cells rewire their metabolism.
For example, in studies of metabolic syndrome models, compounds like L-ornithine-L-aspartate have been shown to normalize metabolic parameters by modulating the expression of genes related to fatty acid metabolism and energy balance. nih.gov Isotope tracers such as L-ORNITHINE:HCL (4,4,5,5-D4) are instrumental in dissecting the specific metabolic fluxes that are altered and subsequently corrected by such interventions. Furthermore, L-ornithine is often used as a supplement in cell culture media, including for Chinese Hamster Ovary (CHO) cells, to promote healthy growth and enhance the yield of recombinant proteins, indicating its importance in cellular anabolic processes. merckmillipore.com
Table 2: Compound Names
| Compound Name |
|---|
| L-ORNITHINE:HCL (4,4,5,5-D4) |
| L-Ornithine |
| L-Arginine |
| L-Citrulline |
| Urea |
| Putrescine |
| Spermidine |
| Spermine |
| Glutamate-5-semialdehyde |
| L-Proline |
| L-Glutamate |
| L-Ornithine-L-aspartate |
| Deuterated Putrescine |
| Deuterated Spermidine |
Investigation of Isotopic Effects and Fundamental Biochemical Mechanisms
Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Enzyme-Catalyzed Reactions
The substitution of hydrogen with deuterium, a heavier isotope, can lead to a decrease in the rate of a chemical reaction if the bond to this hydrogen is broken or significantly altered in the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone in the mechanistic elucidation of enzyme-catalyzed reactions. nih.govresearchgate.net The magnitude of the KIE provides valuable insights into the transition state of a reaction.
Elucidating Rate-Limiting Steps
L-ORNITHINE:HCL (4,4,5,5-D4) is instrumental in identifying the rate-limiting step of enzymatic reactions involving L-ornithine. If a significant KIE is observed when L-ORNITHINE:HCL (4,4,5,5-D4) is used as a substrate compared to its non-deuterated counterpart, it suggests that a C-H bond cleavage at positions 4 or 5 is part of the slowest step in the reaction sequence. wikipedia.org For instance, in the context of enzymes that modify the side chain of ornithine, a reduced reaction velocity would pinpoint that specific transformation as being rate-limiting.
One of the most well-studied enzymes in ornithine metabolism is ornithine decarboxylase, which converts ornithine to putrescine. nih.gov While the primary action of this enzyme is decarboxylation at C1, other enzymes may act on the ornithine side chain. In such hypothetical enzymatic reactions where a C-H bond at position 4 or 5 is cleaved, the use of L-ORNITHINE:HCL (4,4,5,5-D4) would be critical. A KIE greater than 1 would indicate that this step is at least partially rate-limiting.
To illustrate this principle, consider a hypothetical ornithine hydroxylase that introduces a hydroxyl group at the C4 position. The expected KIE for such a reaction can be presented in the following table:
| Substrate | Reaction Rate (relative units) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Limiting Step |
| L-Ornithine:HCl | 100 | - | Reference rate |
| L-ORNITHINE:HCL (4,4,5,5-D4) | 25 | 4.0 | C-H bond cleavage at C4 is likely rate-limiting |
This table presents hypothetical data for illustrative purposes.
Probing Reaction Mechanisms at Deuterated Sites
Beyond identifying rate-limiting steps, KIEs with L-ORNITHINE:HCL (4,4,5,5-D4) can provide detailed information about the transition state of the C-H bond cleavage. The magnitude of the KIE can distinguish between different possible mechanisms. For example, a large primary KIE (typically >2) is indicative of a transition state where the hydrogen is being transferred symmetrically between the donor and acceptor. princeton.edu
In a study on the stereochemistry of the ornithine decarboxylase reaction, deuterated ornithine was used to probe the mechanism. nih.gov While this study focused on deuteration at C2, the principles can be extended to L-ORNITHINE:HCL (4,4,5,5-D4). If an enzyme were to abstract a hydride from C4 or C5 of ornithine, the observed KIE would offer clues about the nature of this hydride transfer. A secondary KIE, where the deuterium is not directly involved in bond breaking but is located near the reaction center, can also provide information about changes in hybridization at the transition state. wikipedia.org
Tracing of Specific Chemical Transformations in Biological Systems
L-ORNITHINE:HCL (4,4,5,5-D4) is an excellent tracer for metabolic studies. pnas.org By introducing this labeled compound into a biological system, researchers can follow the journey of the ornithine carbon skeleton through various metabolic pathways. The deuterium atoms act as a "heavy" label that can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. immune-system-research.com
This allows for the unambiguous identification of metabolites derived from ornithine. For instance, in studies of polyamine biosynthesis, the incorporation of the deuterated backbone of ornithine into putrescine, spermidine (B129725), and spermine (B22157) can be monitored. This provides a direct measure of the flux through this pathway. Similarly, the appearance of the deuterium label in proline and glutamate (B1630785) would confirm the metabolic conversion of ornithine to these amino acids.
A tracer study using L-ORNITHINE:HCL (4,4,5,5-D4) could yield data such as that presented in the table below, which could be analyzed using gas chromatography-mass spectrometry (GC-MS).
| Metabolite | Mass Shift due to Deuterium Labeling | Interpretation |
| Putrescine | +4 Da | Direct incorporation of the ornithine backbone |
| Spermidine | +4 Da | Incorporation of the putrescine moiety derived from ornithine |
| Spermine | +4 Da | Incorporation of the putrescine moiety derived from ornithine |
| Proline | +4 Da | Conversion of the ornithine carbon skeleton to proline |
| Glutamate | +4 Da | Conversion of the ornithine carbon skeleton to glutamate |
This table illustrates expected mass shifts in a metabolic tracer experiment.
L Ornithine:hcl 4,4,5,5 D4 in Omics Research and Systems Biology
Contribution to Advanced Metabolomics Studies for Pathway Discovery
Stable isotope-labeled compounds are pivotal in metabolomics for tracing the metabolic fate of molecules and quantifying fluxes through various biochemical pathways. nih.goveurisotop.com L-ORNITHINE:HCL (4,4,5,5-D4), a deuterated form of the amino acid L-ornithine, serves as a powerful tool in these advanced studies. By introducing this labeled compound into a biological system, researchers can track the deuterium (B1214612) atoms as they are incorporated into downstream metabolites, providing a dynamic map of metabolic traffic. eurisotop.com This approach moves beyond static measurements of metabolite concentrations to reveal the activities of specific pathways. eurisotop.com
The use of stable isotopes like deuterium in L-ornithine allows for the elucidation of complex metabolic networks. nih.gov L-ornithine is a key intermediate in the urea (B33335) cycle and a precursor for the synthesis of polyamines, proline, and glutamate (B1630785). nih.govdrugbank.com By using L-ORNITHINE:HCL (4,4,5,5-D4), researchers can distinguish between pre-existing pools of metabolites and newly synthesized molecules, thereby quantifying the flux through these critical pathways. nih.govresearchgate.net For instance, tracking the deuterium label can help determine the rate at which ornithine is converted to putrescine by ornithine decarboxylase, a key step in polyamine biosynthesis. nih.govnih.gov This level of detail is crucial for understanding how metabolic pathways are regulated and how they respond to various stimuli or disease states. nih.gov
The data generated from tracer studies with L-ORNITHINE:HCL (4,4,5,5-D4) can be used to build and validate computational models of metabolism. These models can then be used to predict how metabolic fluxes will change in response to genetic or environmental perturbations. This predictive capability is essential for identifying potential drug targets and for engineering metabolic pathways in biotechnology. nih.gov
Table 1: Applications of L-ORNITHINE:HCL (4,4,5,5-D4) in Metabolomics
| Application | Description | Research Finding Example |
|---|---|---|
| Metabolic Flux Analysis | Quantifying the rate of metabolic reactions in a biological system. | Determining the flux through the urea cycle by measuring the incorporation of deuterium into downstream metabolites like citrulline and arginine. |
| Pathway Elucidation | Identifying and characterizing novel metabolic pathways. | Tracing the conversion of ornithine to polyamines (e.g., putrescine, spermidine) to understand the regulation of this pathway. nih.gov |
| Substrate Contribution | Determining the relative contribution of different substrates to a particular metabolite pool. | Quantifying the proportion of the glutamate pool that is derived from ornithine versus other sources. |
Integration with Multi-Omics Data for Comprehensive Systems-Level Understanding
To gain a holistic view of biological systems, data from metabolomics studies using tracers like L-ORNITHINE:HCL (4,4,5,5-D4) can be integrated with other 'omics' datasets, such as transcriptomics, proteomics, and genomics. springernature.comresearchgate.net This multi-omics approach provides a more complete picture by connecting changes in metabolic fluxes with alterations in gene expression and protein abundance. nih.gov
For example, a study investigating drug resistance in cancer cells could use L-ORNITHINE:HCL (4,4,5,5-D4) to measure changes in polyamine synthesis. nih.govnih.gov These metabolomic data could then be integrated with transcriptomic data to identify changes in the expression of genes encoding enzymes in the polyamine pathway, such as ornithine decarboxylase. nih.gov Proteomic data could further confirm whether changes in gene expression translate to altered protein levels. This integrated analysis can reveal the regulatory mechanisms underlying the observed metabolic phenotype. nih.gov
Such integrative analyses are crucial for understanding complex diseases where perturbations occur at multiple biological levels. researchgate.net By combining detailed metabolic flux information with a global view of gene and protein expression, researchers can construct more accurate models of cellular processes and identify key nodes in the network that are critical for the disease state. springernature.com
Table 2: A Multi-Omics Approach to Studying Erlotinib (B232) Resistance in Pancreatic Cancer Cells
| Omics Layer | Technique | Finding | Reference |
|---|---|---|---|
| Metabolomics | Untargeted and targeted metabolomic analyses | Significant changes in metabolic pathways involved in the regulation of polyamines, amino acids, and fatty acids. Increased ornithine and putrescine levels in resistant cells. | nih.govnih.gov |
| Transcriptomics | RNA sequencing | Identification of ornithine decarboxylase (ODC) as a key gene contributing to erlotinib resistance. | nih.gov |
| Functional Analysis | Pharmacological or genetic blockage of ODC | Restoration of erlotinib sensitivity in resistant cells. | nih.gov |
Potential Applications in Proteomics for Protein Turnover Studies
The use of stable isotope-labeled amino acids is a cornerstone of quantitative proteomics, particularly for studying protein turnover. wikipedia.orgnih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) utilize "heavy" and "light" amino acids to differentially label proteomes, allowing for the precise quantification of changes in protein abundance. chempep.comthermofisher.comhopkinsmedicine.org
While not a proteinogenic amino acid, L-ornithine is a precursor to arginine and proline, which are incorporated into proteins. Therefore, L-ORNITHINE:HCL (4,4,5,5-D4) has potential applications in studying the turnover of these specific amino acid residues within proteins. By supplying cells with deuterated ornithine, the deuterium label will be incorporated into the newly synthesized arginine and proline pools, and subsequently into proteins.
Another approach for measuring protein turnover involves the use of deuterated water (D₂O). metsol.comnih.govresearchgate.net The deuterium from D₂O is incorporated into the side chains of non-essential amino acids during their synthesis. nih.gov By measuring the rate of deuterium incorporation into peptides over time, the synthesis and degradation rates of proteins can be determined. nih.govacs.org While this method labels multiple amino acids, the use of a specific labeled precursor like L-ORNITHINE:HCL (4,4,5,5-D4) could provide more targeted information about the metabolic pathways that supply amino acids for protein synthesis.
Table 3: Potential Proteomics Applications of L-ORNITHINE:HCL (4,4,5,5-D4)
| Application | Description | Potential Insight |
|---|---|---|
| Precursor Labeling for Arginine and Proline Turnover | Tracking the incorporation of deuterium from L-ornithine into arginine and proline residues of proteins. | Provides specific information on the contribution of the ornithine pathway to the synthesis of new proteins. |
| Flux through Amino Acid Biosynthesis | Measuring the rate of conversion of ornithine to arginine and proline that are destined for protein synthesis. | Elucidates the regulation of amino acid supply for protein production under different cellular conditions. |
Future Directions and Emerging Research Avenues
Development of Advanced Computational Models for Deuterium (B1214612) Tracing
The full potential of stable isotope tracers like L-ORNITHINE:HCL (4,4,5,5-D4) is realized when experimental data is integrated with sophisticated mathematical and computational models. bohrium.comnih.gov These models are essential for translating raw analytical data, typically from mass spectrometry or NMR, into quantitative metabolic fluxes, providing a dynamic view of cellular metabolism. nih.gov
Future development in this area is focused on creating more comprehensive and predictive models. Advanced models will increasingly incorporate multi-omics data (genomics, proteomics, metabolomics) to provide a systems-level understanding of how L-ornithine metabolism is regulated. The goal is to move beyond steady-state analysis to dynamic models that can predict how metabolic networks respond to perturbations over time. nih.gov Techniques like Deuterium Metabolic Imaging (DMI) are emerging to visualize metabolic pathways in vivo, and these will require robust computational frameworks to quantify metabolic rates and fluxes from imaging data. nih.gov
Key areas of development include:
Kinetic Modeling: Building models that incorporate enzyme kinetics to simulate the flow of deuterium from L-ORNITHINE:HCL (4,4,5,5-D4) through pathways like the urea (B33335) cycle or polyamine synthesis.
Isotopologue Distribution Analysis: Enhancing algorithms to deconvolute complex mass spectra, allowing for more accurate determination of deuterium enrichment in downstream metabolites.
Machine Learning Integration: Utilizing AI to identify patterns in large-scale isotope tracing datasets that may not be apparent through traditional analysis, helping to uncover novel metabolic pathways or regulatory mechanisms.
Table 1: Parameters in Advanced Computational Models for Deuterium Tracing
| Model Input Parameter | Description | Relevance to L-ORNITHINE:HCL (4,4,5,5-D4) Tracing |
|---|---|---|
| Tracer Input Function | The concentration and isotopic purity of the labeled substrate being introduced to the system. | Defines the starting point for all flux calculations based on the administration of L-ORNITHINE:HCL (4,4,5,5-D4). |
| Mass Isotopomer Distribution (MID) | The measured distribution of isotopic labels in downstream metabolites. | Provides the primary experimental data on how deuterium from L-ORNITHINE:HCL (4,4,5,5-D4) is incorporated into molecules like citrulline, arginine, and polyamines. |
| Metabolic Network Stoichiometry | A map of all known biochemical reactions within the cell or organism being studied. | Provides the framework of possible routes the deuterium label can travel after leaving the initial ornithine molecule. |
| Metabolic Flux Rates | The rate of turnover of metabolites through a specific enzymatic reaction or pathway. | This is the primary output of the model, quantifying the activity of pathways involving ornithine. nih.gov |
Integration with CRISPR/Cas-Based Metabolic Engineering
The CRISPR/Cas system has revolutionized metabolic engineering due to its ability to perform simple, rapid, and precise gene editing. nih.govresearchgate.net This technology is particularly powerful when combined with stable isotope tracing using compounds like L-ORNITHINE:HCL (4,4,5,5-D4). By selectively knocking out, inserting, or modifying genes, researchers can re-route metabolic pathways and then use the deuterated tracer to quantify the impact of these changes. researchgate.net
In the context of L-ornithine, CRISPR/Cas has been extensively used to engineer microorganisms like Corynebacterium glutamicum for enhanced production of this amino acid. nih.govnih.gov For example, genes such as argF (encoding ornithine carbamoyltransferase, which converts L-ornithine to citrulline) and argR (a regulatory repressor) are often deleted to prevent the consumption of L-ornithine and increase its accumulation. nih.govresearchgate.net
Future integration will involve more complex genetic manipulations:
Multiplex Genome Editing: Using CRISPR to simultaneously edit multiple genes to optimize the entire L-ornithine production pathway. capes.gov.br
CRISPR Interference (CRISPRi): Employing a deactivated Cas9 (dCas9) protein to reversibly suppress gene expression without altering the DNA sequence. nih.gov This allows for fine-tuning of metabolic fluxes, which can be precisely measured using L-ORNITHINE:HCL (4,4,5,5-D4).
Pathway Optimization: Combining gene editing with isotope tracing to identify and alleviate metabolic bottlenecks in real-time, thereby rationally guiding further engineering efforts.
Table 2: Research Findings in CRISPR-Based Engineering of L-Ornithine Pathways
| Genetic Modification (in C. glutamicum) | Purpose of Modification | Observed Impact on L-Ornithine | Reference |
|---|---|---|---|
Deletion of argF gene | Block the conversion of L-ornithine to L-citrulline. | Significant increase in L-ornithine accumulation. | nih.gov |
Deletion of proB gene | Block a competitive pathway that consumes a key precursor. | Increased carbon flux towards L-ornithine synthesis. | nih.gov |
Deletion of argR gene | Remove the transcriptional repressor of the arginine operon. | Enhanced expression of genes involved in L-ornithine biosynthesis. | nih.gov |
Overexpression of argCJBD genes | Boost the core enzymes of the L-ornithine synthesis pathway. | Substantial increase in final L-ornithine titer. | nih.gov |
Novel Applications of Specific Deuteration Patterns in Untapped Biochemical Systems
The specific placement of deuterium atoms in L-ORNITHINE:HCL (4,4,5,5-D4) offers unique advantages for exploring complex biochemistry. The stability of the carbon-deuterium bond allows the label to be tracked through multi-step enzymatic reactions with minimal isotopic scrambling. nih.gov This opens the door to investigating biochemical systems where the fate of the ornithine backbone is of central interest.
One major untapped area is the detailed, in-vivo tracing of polyamine synthesis. L-ornithine is the direct precursor to putrescine, which is subsequently converted to the essential polyamines spermidine (B129725) and spermine (B22157). creative-proteomics.com These molecules are critical for cell proliferation and differentiation. creative-proteomics.com Using L-ORNITHINE:HCL (4,4,5,5-D4) could allow researchers to precisely track the flux of ornithine into these pathways in the context of diseases characterized by dysregulated cell growth, such as cancer.
Further novel applications include:
Enzyme Mechanism Studies: The kinetic isotope effect (KIE) observed when deuterium is transferred can provide profound insight into enzyme mechanisms. nih.gov Using L-ORNITHINE:HCL (4,4,5,5-D4) can help elucidate the mechanisms of enzymes like ornithine 4,5-aminomutase, which involves hydrogen transfer steps. nih.gov
Nitrogen Metabolism in Non-Model Organisms: Investigating the urea cycle and nitrogen disposal pathways in organisms where these processes are less understood, such as in specific gut microbes or pathogenic bacteria. L-ornithine is a key intermediate in the urea cycle for disposing of excess nitrogen. nih.gov
Subcellular Metabolic Compartmentation: Combining high-resolution imaging techniques with deuterium tracing to determine how L-ornithine is transported and metabolized within different cellular organelles, such as mitochondria versus the cytosol.
The strategic design of deuterated molecules like L-ORNITHINE:HCL (4,4,5,5-D4) ensures their continued relevance, providing a window into the intricate and dynamic world of cellular metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
